4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of oxadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been shown to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that the 1,2,4-oxadiazole heterocycle, a key structural component of this compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a stable and sustained manner.
Biochemical Pathways
Similar compounds have been shown to exhibit antibacterial, antifungal, and nematocidal activities , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these organisms.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole heterocycle, known for its good hydrolytic and metabolic stability , suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani , suggesting that they may exert their effects by disrupting the normal functioning of these organisms.
Action Environment
The stability of the 1,2,4-oxadiazole heterocycle suggests that the compound may retain its activity under a variety of environmental conditions .
Preparation Methods
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific conditions. For instance, the reaction of 4-chlorobenzohydrazide with 2-phenylphthalic anhydride in the presence of a dehydrating agent can yield the desired oxadiazole derivative . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent. .
Agriculture: Oxadiazole derivatives, including this compound, are explored for their pesticidal and herbicidal properties.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of high-energy materials and other advanced materials.
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one include other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its broad-spectrum biological activities and stability.
1,3,4-Oxadiazole: Exhibits similar pharmacological properties but differs in its electronic environment and reactivity.
1,2,5-Oxadiazole (Furazan): Used in high-energy materials and pharmaceuticals
These compounds share the oxadiazole core but differ in their substituents and specific applications, highlighting the unique properties and potential of this compound .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZFJWFBCPMZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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